molecular formula C6H6BClO3 B1456005 2-Chloro-6-hydroxyphenylboronic acid CAS No. 958646-70-3

2-Chloro-6-hydroxyphenylboronic acid

Cat. No.: B1456005
CAS No.: 958646-70-3
M. Wt: 172.37 g/mol
InChI Key: HPTKHPAGOMESFW-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a hydroxyl group at the sixth position. This compound is known for its utility in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-hydroxyphenylboronic acid typically involves the borylation of 2-chloro-6-hydroxyphenyl derivatives. One common method is the reaction of 2-chloro-6-hydroxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The borate esters are then hydrolyzed to produce the boronic acid .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-hydroxyphenylboronic acid is unique due to the presence of both chlorine and hydroxyl substituents, which can influence its reactivity and interactions in chemical reactions. The chlorine atom can participate in additional substitution reactions, providing further functionalization opportunities .

Properties

IUPAC Name

(2-chloro-6-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTKHPAGOMESFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716595
Record name (2-Chloro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958646-70-3
Record name (2-Chloro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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